molecular formula C11H10BrNO3 B12316167 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione

1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione

Cat. No.: B12316167
M. Wt: 284.11 g/mol
InChI Key: GRIXAYVOGDWIHV-MNGIZWTHSA-N
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Description

1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione is a β-diketone derivative featuring a 4-bromophenyl substituent at the 1-position and a hydroxyamino methylene group at the 2-position. The compound’s molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol (calculated). Its structure combines a butane-1,3-dione backbone with functional groups that may influence tautomerism, solubility, and biological activity.

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

(Z)-4-(4-bromophenyl)-4-hydroxy-3-[(E)-hydroxyiminomethyl]but-3-en-2-one

InChI

InChI=1S/C11H10BrNO3/c1-7(14)10(6-13-16)11(15)8-2-4-9(12)5-3-8/h2-6,15-16H,1H3/b11-10-,13-6+

InChI Key

GRIXAYVOGDWIHV-MNGIZWTHSA-N

Isomeric SMILES

CC(=O)/C(=C(/C1=CC=C(C=C1)Br)\O)/C=N/O

Canonical SMILES

CC(=O)C(=C(C1=CC=C(C=C1)Br)O)C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by the addition of hydroxylamine hydrochloride to form the hydroxyamino methylene group. The reaction conditions generally include refluxing the mixture in ethanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione exhibit promising anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

  • Case Study : A derivative demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant cytotoxicity.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Research Findings : Related compounds have been shown to reduce inflammation markers in vitro, suggesting a therapeutic potential for inflammatory diseases.

Synthesis of Novel Polymers

1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione can serve as a precursor in the synthesis of novel polymers with enhanced properties for industrial applications.

  • Example : The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength.

Chromatographic Techniques

The compound has been utilized as a standard in chromatographic methods for the analysis of complex mixtures due to its distinct spectral properties.

  • Application Example : High-performance liquid chromatography (HPLC) methods have been developed using this compound as a reference standard to quantify related substances in pharmaceutical formulations.

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference Studies
Medicinal ChemistryAnticancer activity; apoptosis inductionIC50 value studies on MDA468 cells
Anti-inflammatory effectsIn vitro reduction of inflammation markers
Material ScienceSynthesis of novel polymersStudies on thermal stability
Analytical ChemistryStandard in chromatographic techniquesHPLC methods for quantifying substances

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Phthalimide Derivatives

Compounds such as 2-(4-bromophenyl)isoindoline-1,3-dione (Figure 1 in ) share the 4-bromophenyl substituent but differ in core structure, replacing the butane-1,3-dione with an isoindoline-1,3-dione scaffold . This alteration reduces conformational flexibility and may impact biological interactions. For example, phthalimide derivatives in demonstrated antiamnesic effects in murine models, suggesting that the target compound’s bromophenyl group could similarly influence neuroactivity, though direct evidence is lacking.

β-Diketone Analogues

  • 1-(4-Methylphenyl)butane-1,3-dione (4e): This analogue substitutes the bromine atom with a methyl group and lacks the hydroxyamino methylene substituent. It exhibits a 90:10 enol/keto tautomer ratio, attributed to conjugation stabilization . The target compound’s hydroxyamino group may further stabilize the enol form, though experimental data are unavailable.
  • 1-(3,4-Dimethoxyphenyl)butane-1,3-dione :
    The dimethoxy substituents enhance electron-donating effects, increasing polarity (logP = 1.06) compared to the bromophenyl group’s electron-withdrawing nature .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP Tautomerism (enol:keto) Availability
1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione C₁₁H₁₀BrNO₃ 284.11 4-Bromophenyl, hydroxyamino N/A N/A Discontinued
2-(4-Bromophenyl)isoindoline-1,3-dione C₁₄H₇BrN₂O₂ 331.12 4-Bromophenyl N/A N/A Synthesized
1-(4-Methylphenyl)butane-1,3-dione (4e) C₁₁H₁₂O₂ 176.21 4-Methylphenyl N/A 90:10 Synthesized
1-(3,4-Dimethoxyphenyl)butane-1,3-dione C₁₂H₁₄O₄ 222.24 3,4-Dimethoxyphenyl 1.06 N/A Available

Key Observations :

  • Lipophilicity : The bromophenyl group in the target compound likely increases logP compared to dimethoxy or methyl-substituted analogues, though quantitative data are lacking.

Biological Activity

1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action related to this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione involves a multi-step process. The compound can be synthesized through the reaction of 5,5-dimethyl-cyclohexane-1,3-dione with 4-bromobenzaldehyde and 3-amino-2-butenoic acid methyl ester in ethanol under reflux conditions. The resultant product is purified through filtration and washing with ice-cooled water and ethanol .

Antimalarial Activity

Research has indicated that derivatives of compounds similar to 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione exhibit significant antimalarial activity. For instance, HEDICINs, which include a similar structure, showed IC50 values ranging from 0.83 to 11 µM against the Plasmodium falciparum CQ-resistant strain W2. This suggests that structural modifications can enhance biological activity against malaria parasites .

Anticancer Properties

In vitro studies have demonstrated that compounds related to 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione possess anticancer properties. For example, certain analogues have shown low GI50 values (0.25 to 0.33 µM) against various human tumor cell lines, indicating potent growth inhibition .

The mechanism through which 1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for pathogen survival or tumor growth. For instance, structural analyses indicate that similar compounds may interact with key proteins involved in cellular processes such as apoptosis and cell cycle regulation.

Case Studies

A notable study examined the effects of related compounds on malaria parasites and cancer cell lines. The findings revealed that modifications in the chemical structure significantly influenced both the potency and selectivity of these compounds against their targets. The study highlighted the importance of structure-activity relationships (SAR) in developing effective therapeutic agents.

CompoundTargetIC50 (µM)Reference
HEDICINsPlasmodium falciparum0.83 - 11
AnaloguesHuman tumor cell lines0.25 - 0.33

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